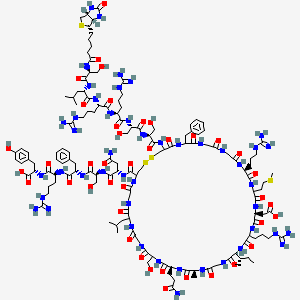![molecular formula C9H13NO3 B15292417 2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain. This compound is structurally related to adrenaline and is known for its significant biological activity .
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of catechol with epichlorohydrin to form a glycidyl ether, which is then reacted with methylamine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced catecholamines.
Substitution: Various substituted catecholamines depending on the reagents used.
科学的研究の応用
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The compound exerts its effects by interacting with adrenergic receptors in the body. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses such as increased heart rate and vasodilation. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
類似化合物との比較
Similar Compounds
Adrenaline: Structurally similar but with different stereochemistry.
Noradrenaline: Similar structure but lacks the methyl group on the aminoethyl side-chain.
Dopamine: Similar catechol structure but with a different side-chain
Uniqueness
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring and the presence of the methylamino group, which imparts distinct biological activity compared to its analogs .
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
2-[1-hydroxy-2-(methylamino)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9-13H,5H2,1H3 |
InChIキー |
UIGKIOMMZCWJFE-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=C(C=CC(=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
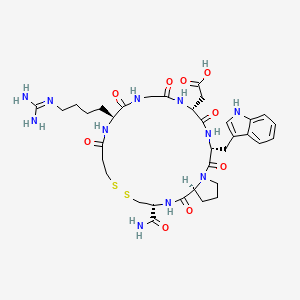
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
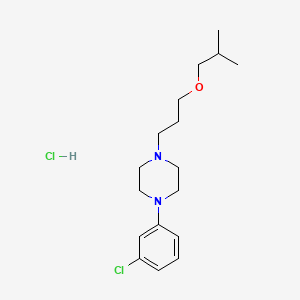
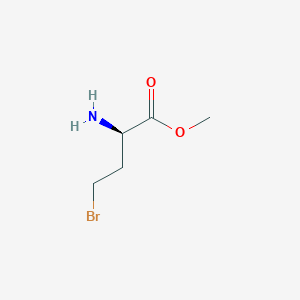
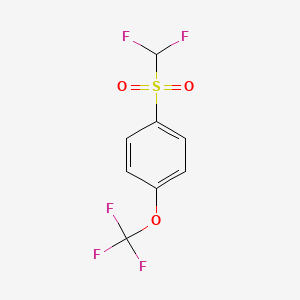
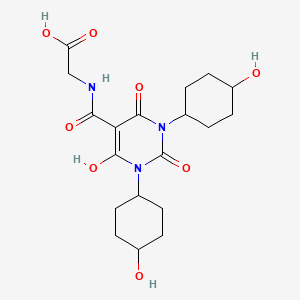
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
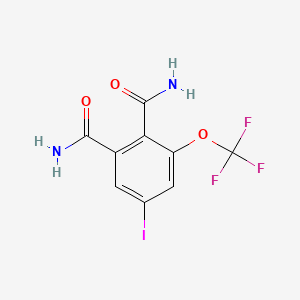
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)

